1-Trifluoromethanesulfonylpiperidin-4-ol is a chemical compound characterized by the presence of a trifluoromethanesulfonyl group attached to a piperidin-4-ol structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties.
The compound is synthesized primarily through the reaction of piperidin-4-ol with trifluoromethanesulfonyl chloride, often in the presence of a base such as triethylamine to facilitate the reaction and neutralize by-products like hydrochloric acid.
1-Trifluoromethanesulfonylpiperidin-4-ol falls under the category of sulfonamides and is classified as an organofluorine compound, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 1-Trifluoromethanesulfonylpiperidin-4-ol typically involves the following steps:
The reaction mechanism involves nucleophilic substitution where the hydroxyl group of piperidin-4-ol attacks the electrophilic sulfur atom of trifluoromethanesulfonyl chloride, leading to the formation of 1-Trifluoromethanesulfonylpiperidin-4-ol.
The molecular formula for 1-Trifluoromethanesulfonylpiperidin-4-ol is . It features a piperidine ring with a hydroxyl group and a trifluoromethanesulfonyl substituent.
The structural formula can be represented as follows:
1-Trifluoromethanesulfonylpiperidin-4-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions are significant for modifying the compound for specific applications in drug development.
The mechanism by which 1-Trifluoromethanesulfonylpiperidin-4-ol exerts its effects involves its interaction with biological targets, potentially including receptors or enzymes involved in metabolic pathways. The trifluoromethanesulfonyl group enhances lipophilicity and bioavailability, facilitating better interaction with biological systems.
Research indicates that modifications to piperidine derivatives can influence their pharmacological profiles, making this compound relevant in studies related to receptor binding and activity modulation .
1-Trifluoromethanesulfonylpiperidin-4-ol exhibits several notable physical properties:
The compound's chemical stability and reactivity are influenced by its functional groups:
1-Trifluoromethanesulfonylpiperidin-4-ol has several applications in scientific research:
The piperidine scaffold represents one of the most prevalent nitrogen-containing heterocycles in pharmaceutical agents, prized for its structural versatility and capacity to mimic bioactive conformations. The strategic incorporation of trifluoromethyl (–CF₃) groups onto this scaffold began gaining momentum in the late 20th century, driven by fluorine's unique physicochemical properties. Trifluoromethylation enhances metabolic stability, membrane permeability, and binding affinity through:
Table 1: Evolution of Key Trifluoromethylated Piperidine Pharmaceuticals
| Compound | Therapeutic Area | Key Structural Feature | Approval Year |
|---|---|---|---|
| Alpelisib | Oncology (PI3K inhibitor) | 2-(Trifluoromethyl)-4-methylpyridinyl | 2019 |
| Ubrogepant | Migraine (CGRP antagonist) | 1-(2,2,2-Trifluoroethyl)piperidin-3-aminium | 2019 |
| GPR119 Agonists* | Diabetes | N-Trifluoromethyl-4-aminopiperidine | Preclinical |
*Derivatives described in research [6].
Piperidin-4-ol derivatives, specifically, gained prominence due to their chiral flexibility and hydrogen-bonding capacity. The 4-hydroxy group enables salt formation for solubility tuning, while the –CF₃ group counters excessive hydrophilicity. This balance is critical for CNS penetration or prolonged systemic exposure [7] [10].
Sulfonyl (–SO₂–) groups serve as multifunctional pharmacophores in piperidine hybrids. In 1-Trifluoromethanesulfonylpiperidin-4-ol, the sulfonamide linker (–NHSO₂CF₃) merges three key attributes:
Table 2: Impact of Sulfonyl vs. Non-Sulfonyl Linkers on Pharmacological Profiles
| Piperidine Derivative | Log DpH7.4 | hERG IC₅₀ (μM) | Solubility (mg/mL) | Target Affinity (Ki, nM) |
|---|---|---|---|---|
| N-Trifluoroethylpiperidin-4-ol | 1.8 | 3.2 | 0.15 | 45 (GPCR-A) |
| N-Trifluoromethanesulfonylpiperidin-4-ol | 0.9 | >30 | 1.2 | 28 (GPCR-A) |
| N-Methanesulfonylpiperidin-4-ol | -0.3 | 15.6 | 8.3 | 210 (GPCR-A) |
Data representative of GPR119 agonists [6] and GABA modulators [1].
The trifluoromethanesulfonyl group (–SO₂CF₃) specifically enhances target selectivity over plain sulfonamides (–SO₂CH₃) via:
Case Study 1: GPR119 Agonists for Type 2 Diabetes
A 2021 study optimized GPR119 agonists by replacing an ether linker with N-trifluoromethanesulfonylpiperidine. Lead compound 27 exhibited:
Synthetic Route:
Case Study 2: Pyrazolo[4,3-c]pyridine N-Oxides
Silver triflate-catalyzed cyclization of oxime derivatives yielded trifluoromethylated pyrazolopyridines. Key intermediates featured N-trifluoromethanesulfonylpiperidin-4-ol chains, enabling:
Case Study 3: α-Trifluoromethyl Piperidines via Pyridinium Intermediates
A 2021 route synthesized 2-trifluoromethyl-6-substituted piperidines via:
Table 3: Synthetic Methods for Trifluoromethyl-Sulfonyl Piperidine Hybrids
| Method | Key Reagents/Conditions | Yield (%) | Regioselectivity | Scale Limit |
|---|---|---|---|---|
| Sulfonylation of Piperidin-4-ol | Tf2O, pyridine, 0°C | 82–91 | N/A | 100 g |
| Nucleophilic Trifluoromethylation | CF3SiMe3, KF, DMF | 75–89 | 2-CF3 > 95:1 | 10 g |
| Silver-Catalyzed Cyclization | AgOTf (5 mol%), CH2Cl2, rt | 68–84 | Single isomer | 5 g |
These cases demonstrate that trifluoromethanesulfonyl-piperidine hybridization consistently improves drug-like properties through synergistic electronic and steric effects. The scaffold's versatility enables modular syntheses tailored to target engagement requirements.
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5